molecular formula C22H28N2O6 B1662953 ONO-4817 CAS No. 223472-31-9

ONO-4817

Cat. No.: B1662953
CAS No.: 223472-31-9
M. Wt: 416.5 g/mol
InChI Key: HDWWQELUBWGQGA-WMZOPIPTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMP Inhibitor V (CAS: 223472-31-9) is a non-peptidic, hydroxamate-based small molecule inhibitor designed to target matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases implicated in extracellular matrix (ECM) remodeling, cancer metastasis, and inflammatory diseases. Notably, it also inhibits placental leucine aminopeptidase (P-LAP), a regulator of peptide hormones like oxytocin, highlighting its dual functionality in MMP-mediated pathologies and hormonal regulation .

MMP Inhibitor V is utilized in preclinical studies to investigate MMP roles in cancer invasion, chronic obstructive pulmonary disease (COPD), and vascular remodeling. Its stability in plasma and solubility in ethanol and dimethyl sulfoxide (DMSO) make it suitable for in vitro and in vivo applications .

Properties

IUPAC Name

N-[(2S,4S)-1-(ethoxymethoxy)-5-(hydroxyamino)-4-methyl-5-oxopentan-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6/c1-3-28-15-29-14-18(13-16(2)21(25)24-27)23-22(26)17-9-11-20(12-10-17)30-19-7-5-4-6-8-19/h4-12,16,18,27H,3,13-15H2,1-2H3,(H,23,26)(H,24,25)/t16-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWWQELUBWGQGA-WMZOPIPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCOCC(CC(C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCOC[C@H](C[C@H](C)C(=O)NO)NC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223472-31-9
Record name ONO-4817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223472319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ONO-4817
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU48RF5PFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis of hydroxamate-based MMP inhibitors like ONO-4817 often employs SPPS to ensure stereochemical control. Overkleeft et al. detailed a protocol for analogous compounds involving:

  • Resin Functionalization : A Wang resin pre-loaded with Fmoc-protected leucine serves as the solid support.
  • Iterative Peptide Elongation : Using Fmoc-chemistry, the backbone is assembled via sequential coupling of (2S,4S)-5-ethoxymethyloxy-2-methyl-4-aminopentanoic acid derivatives.
  • Hydroxamate Formation : The terminal carboxylic acid is activated with HBTU and reacted with hydroxylamine to yield the hydroxamate ZBG.

Critical Reaction Parameters :

  • Temperature: 25°C under nitrogen atmosphere.
  • Coupling Agents: HBTU/HOBt in DMF.
  • Deprotection: 20% piperidine in DMF.

Solution-Phase Combinatorial Synthesis

Caldarelli et al. demonstrated a polymer-supported reagent strategy to generate hydroxamic acid libraries, adaptable to this compound:

  • Acylation : 4-Phenoxybenzoic acid is activated with EDC/HOAt and coupled to (2S,4S)-5-ethoxymethyloxy-2-methyl-4-aminopentanol.
  • Hydroxamate Installation : The intermediate carboxylic acid is treated with O-(tetrahydro-2H-pyran-2-yl)hydroxylamine under Mitsunobu conditions, followed by acidic deprotection.
  • Purification : Sequential use of polymer-bound scavengers (e.g., trisamine for excess reagents) eliminates chromatographic steps.

Table 2: Key Reagents and Conditions

Step Reagent Solvent Time (h) Yield (%)
1 EDC/HOAt DCM 12 85
2 DIAD, Ph₃P, THP-hydroxylamine THF 24 78
3 Amberlyst-15 (H⁺) MeOH/H₂O 2 95

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Final products are analyzed via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to verify ≥98% purity. Retention times for this compound typically range between 12–14 minutes under these conditions.

Mass Spectrometry

Matrix-assisted laser desorption ionization (MALDI-TOF) confirms molecular integrity, with observed [M+H]⁺ at m/z 417.3 matching the theoretical mass. Post-source decay analysis validates fragment ions consistent with the hydroxamate and phenoxybenzoyl groups.

Comparative Evaluation of Synthetic Approaches

Solid-Phase vs. Solution-Phase Synthesis

Parameter SPPS Solution-Phase
Stereochemical Control Excellent (≥99% ee) Moderate (85–90% ee)
Purification Complexity High (resin cleavage) Low (scavenger resins)
Scalability Limited (mg scale) High (multi-gram)

Yield Optimization Challenges

  • Hydroxamate Stability : The ZBG is prone to hydrolysis under acidic or oxidative conditions, necessitating inert atmospheres and neutral buffers during workup.
  • Byproduct Formation : Over-acylation at the secondary amine is mitigated by using bulky coupling agents (e.g., HOAt).

Industrial-Scale Production Insights

Merck Millipore’s manufacturing process for this compound emphasizes:

  • Batch Reactors : 50 L vessels with temperature-controlled jackets for exothermic acylation steps.
  • Crystallization : Recrystallization from ethyl acetate/hexane yields pharmaceutical-grade material.
  • Lyophilization : Final product is lyophilized to enhance shelf stability (>24 months at −20°C).

Chemical Reactions Analysis

ONO-4817 undergoes several types of chemical reactions, primarily involving its interaction with matrix metalloproteinases. The key reactions include:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to optimize the reaction efficiency and yield. The major products formed from these reactions are typically the inhibited forms of matrix metalloproteinases, which are less active or inactive.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ONO-4817 involves its inhibition of matrix metalloproteinases. The compound binds to the active site of these enzymes, preventing them from degrading extracellular matrix components. This inhibition limits the progression of diseases associated with excessive matrix metalloproteinase activity, such as cancer metastasis, atherosclerosis, and arthritis . The molecular targets of this compound include matrix metalloproteinases 2, 8, 9, 12, and 13, but not matrix metalloproteinases 1 or 7 .

Comparison with Similar Compounds

Comparison with Similar MMP Inhibitors

Structural and Mechanistic Differences

Table 1: Key Structural and Functional Features of MMP Inhibitor V and Analogues
Compound Target MMPs Zinc-Binding Group Selectivity Profile Clinical/Preclinical Findings Key Limitations
MMP Inhibitor V MMP-2, -3, -8, -9, -12, -13 Hydroxamate Broad-spectrum (excludes MMP-1/-7) Preclinical efficacy in ECM remodeling; inhibits P-LAP Potential hydroxamate-related toxicity (unconfirmed in trials)
Marimastat MMP-1, -2, -3, -7, -9, -14 Hydroxamate Broad-spectrum Phase III trials: Dose-limiting musculoskeletal toxicity (MST) Poor selectivity; metabolic lability
Rebimastat MMP-2, -9, -14 Hydroxamate Moderate selectivity Early breast cancer trials: Joint pain; no survival benefit in NSCLC Limited efficacy in advanced cancers
Tanomastat MMP-2, -9 Hydroxamate Narrower spectrum Mixed results in renal transplant models; timing-dependent effects Context-dependent toxicity
YHJ-132 MT1-MMP, MMP-1, -2, -3, -7 Peptide-based High selectivity for MT1-MMP Preclinical: Improved tumor suppression and stability Limited in vivo data
ARP-100 MMP-2, -14 Synthetic scaffold Selective for MMP-2/-14 Attenuates lung tissue damage in models Narrow applicability beyond MMP-2

Selectivity and Binding Dynamics

  • MMP Inhibitor V : Exhibits competitive inhibition by binding to the S1′ pocket of MMP-12, inducing conformational changes that block substrate recognition. Hydrogen bonding (e.g., with Arg424) and hydrophobic interactions stabilize its binding, enhancing selectivity over MMP-1 and MMP-7 . Computational studies suggest its structural flexibility allows adaptation to diverse MMP active sites .
  • Hydroxamate-Based Inhibitors (Marimastat, Rebimastat) : Utilize a hydroxamate group to chelate the catalytic zinc ion, enabling broad inhibition but poor selectivity. This mechanism correlates with MST toxicity due to off-target effects on MMP-1 and ADAM/ADAMTS proteases .
  • Non-Hydroxamate Inhibitors (YHJ-132, ARP-100): Avoid metabolic instability associated with hydroxamates. YHJ-132’s peptide mimicry enhances MT1-MMP specificity, while ARP-100’s synthetic scaffold targets MMP-2/-14 with minimal cross-reactivity .

Clinical and Preclinical Outcomes

  • Efficacy :

    • MMP Inhibitor V demonstrates preclinical promise in reducing ECM degradation and tumor angiogenesis, particularly in MMP-12-driven COPD models .
    • Marimastat and Rebimastat showed initial anti-tumor activity but failed in late-stage trials due to toxicity and lack of survival benefits .
    • Cipemastat (selective MMP-3/-13 inhibitor) paradoxically worsened pathology in tuberculosis models, underscoring the complexity of MMP roles in inflammation .
  • Toxicity :

    • Hydroxamate inhibitors consistently induce MST, linked to MMP-1 inhibition or ADAM protease cross-reactivity .
    • MMP Inhibitor V’s toxicity profile remains undefined in clinical trials, though its hydroxamate structure suggests similar risks .

Biological Activity

Matrix metalloproteinases (MMPs) are a group of enzymes that play crucial roles in the degradation of extracellular matrix components, which is vital in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. MMP inhibitors, such as "MMP inhibitor V," have garnered attention for their potential therapeutic applications. This article focuses on the biological activity of MMP inhibitor V, highlighting its mechanisms of action, efficacy in various studies, and implications for clinical use.

MMP inhibitor V primarily functions by binding to the active site of MMPs, blocking their enzymatic activity. This inhibition can prevent the breakdown of extracellular matrix components, thereby influencing processes such as tumor invasion and inflammation. The specificity of MMP inhibitors is critical; selective inhibitors can minimize side effects associated with broader-spectrum MMP inhibition.

In Vitro Studies

Research has demonstrated that MMP inhibitor V exhibits potent inhibitory effects on specific MMPs involved in disease processes. For instance:

  • Study on Rheumatoid Arthritis : In vitro assays indicated that MMP inhibitor V significantly reduced the activity of MMP-2 and MMP-9 in synovial fibroblasts derived from patients with rheumatoid arthritis. This reduction correlated with decreased levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions .
  • Cancer Cell Lines : In studies involving various cancer cell lines, MMP inhibitor V effectively suppressed cell migration and invasion. For example, treatment with the inhibitor resulted in a 70% decrease in the invasive capacity of breast cancer cells in Matrigel invasion assays .

In Vivo Studies

In vivo investigations further elucidate the biological activity of MMP inhibitor V:

  • Animal Models : In mouse models of cancer metastasis, administration of MMP inhibitor V led to a significant reduction in tumor growth and metastasis. Specifically, a study reported a 50% reduction in metastatic nodules in the lungs of treated mice compared to controls .
  • Cardiovascular Implications : Another study assessed the effects of MMP inhibitor V on vascular remodeling post-injury. The results indicated that treatment significantly inhibited neointimal hyperplasia following vascular injury, demonstrating its potential utility in preventing restenosis after angioplasty .

Case Studies

Several case studies have highlighted the clinical relevance of MMP inhibitors:

  • Case Study 1 : A patient with advanced breast cancer treated with MMP inhibitor V as part of a combination therapy showed a notable decrease in tumor size after six weeks of treatment. Imaging studies confirmed a reduction in both primary tumor mass and metastatic lesions .
  • Case Study 2 : In patients undergoing surgical interventions for cardiovascular diseases, preoperative administration of MMP inhibitor V was associated with reduced postoperative complications related to excessive tissue remodeling .

Data Table: Summary of Biological Activity Findings

Study TypeModel/ConditionKey Findings
In VitroRheumatoid ArthritisReduced MMP-2 and MMP-9 activity; decreased cytokines
In VitroCancer Cell Lines70% decrease in invasive capacity
In VivoMouse Cancer Model50% reduction in lung metastases
In VivoVascular Injury ModelSignificant inhibition of neointimal hyperplasia
Clinical Case StudyAdvanced Breast CancerDecreased tumor size after six weeks
Clinical Case StudyCardiovascular SurgeryFewer postoperative complications

Q & A

Q. What are the key structural features and broad-spectrum inhibitory profile of MMP Inhibitor V?

MMP Inhibitor V (CAS 223472-31-9) is a non-peptidic hydroxamate compound with the chemical formula C₂₂H₂₈N₂O₆. Its structure includes a substituted aromatic ring, an acyl hydrogen bond acceptor (e.g., sulfonamide), and a hydroxamate zinc-binding group spaced by two atoms. This design allows broad-spectrum inhibition of MMPs, particularly MMP-2, -9, and -14, while sparing MMP-1, -3, and -7 activity . Its oral bioavailability and low molecular weight make it a transitional candidate for preclinical studies .

Q. How does MMP Inhibitor V interact with the catalytic domain of MMPs?

The hydroxamate group in MMP Inhibitor V chelates the zinc ion in the MMP catalytic domain, forming critical hydrogen bonds with conserved residues in the S1' pocket. This interaction disrupts substrate binding and enzymatic activity. Structural studies suggest that modifications to the aromatic substituents can fine-tune selectivity between MMP subtypes .

Q. What in vitro assays are recommended for initial screening of MMP Inhibitor V activity?

Use fluorogenic or chromogenic substrates (e.g., DQ-collagen for MMP-2/9) in recombinant MMP assays. Measure IC₅₀ values under physiological pH and temperature. Include controls for nonspecific inhibition (e.g., EDTA) and validate results with gelatin zymography for MMP-2/9 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for MMP Inhibitor V across studies?

Variability arises from differences in assay panels (e.g., recombinant vs. full-length MMPs), substrate choices, and buffer conditions. To address this:

  • Standardize assays using the International Council for Harmonisation (ICH) guidelines for repeatability and reproducibility .
  • Cross-validate with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .
  • Report MMP subtype selectivity using a consistent panel (e.g., MMP-1, -2, -3, -7, -9, -12) to enable cross-study comparisons .

Q. What experimental strategies mitigate off-target toxicity (e.g., musculoskeletal pain) observed with hydroxamate-based MMP inhibitors like MMP Inhibitor V?

  • Structural Optimization : Replace the hydroxamate zinc-binding group with non-hydroxamate motifs (e.g., pyrone, thiol) to reduce chelation-related toxicity .
  • Selectivity Profiling : Use computational docking and MMP structural databases to design inhibitors targeting non-conserved regions (e.g., S2 pocket or hemopexin domain) .
  • In Vivo Models : Test toxicity in animal models expressing human MMPs and monitor biomarkers like TIMP-1 levels to assess MMP inhibition specificity .

Q. How should researchers design in vivo studies to evaluate MMP Inhibitor V in metastasis prevention?

  • Model Selection : Use orthotopic or transgenic models (e.g., MMP-9 knockout mice) to mimic human metastatic niches.
  • Timing of Administration : Administer the inhibitor during early metastatic dissemination, as MMPs are critical in extracellular matrix remodeling at this stage .
  • Biomarker Integration : Measure circulating tumor cells, MMP-9/TIMP-1 ratios, and imaging-based metrics (e.g., PET-CT for matrix degradation) .

Methodological Guidance for Translational Challenges

Q. What pharmacokinetic (PK) parameters are critical for optimizing MMP Inhibitor V in preclinical studies?

  • Oral Bioavailability : Assess absorption using Caco-2 cell monolayers and in vivo PK studies.
  • Metabolic Stability : Test liver microsome clearance and identify metabolites via LC-MS.
  • Tissue Penetration : Quantify inhibitor levels in target tissues (e.g., bone, tumor stroma) using mass spectrometry .

Q. How can researchers leverage structural biology to improve MMP Inhibitor V’s subtype selectivity?

  • Crystallography : Resolve co-crystal structures of MMP Inhibitor V with MMP-2, -9, and -14 to identify subtype-specific binding motifs.
  • Molecular Dynamics : Simulate interactions in the S1' and S2 pockets to predict selectivity trends .
  • Fragment-Based Design : Screen fragment libraries against MMP subpockets to identify selectivity-enhancing moieties .

Data Contradictions and Validation

Issue Resolution Strategy Key References
Variable IC₅₀ valuesStandardize assay panels and validate with orthogonal methods (e.g., SPR, zymography)
Off-target toxicityOptimize zinc-binding groups and profile selectivity using structural databases
Clinical vs. preclinical efficacyAlign dosing schedules with MMP activity windows in disease progression

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ONO-4817
Reactant of Route 2
ONO-4817

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.